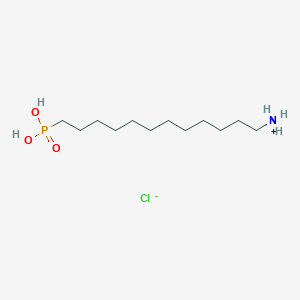

12-Aminododecylphosphonic acid hydrochloride salt; 95%

説明

12-Aminododecylphosphonic acid hydrochloride salt is a compound with an empirical formula of C12H29ClNO3P and a molecular weight of 301.79 . It is a coupling agent that specifically reacts with carbonyl functions such as aldehydes or ketones to form an imine ligation .

Molecular Structure Analysis

The molecular structure of 12-Aminododecylphosphonic acid hydrochloride salt is represented by the empirical formula C12H29ClNO3P . The molecular weight of the compound is 301.79 .Physical and Chemical Properties Analysis

12-Aminododecylphosphonic acid hydrochloride salt is a solid substance with a white color . It has a shelf life of 3 years under the recommended conditions . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .科学的研究の応用

Synthesis and Functionalization

- 12-Aminododecylphosphonic acid hydrochloride salt plays a role in the synthesis of amino α-oxo phosphonic esters and has been used in the preparation of various hydrochlorides like diethyl glycylphosphonate, diethyl alanylphosphonate, and others (Arbuzov & Zolotova, 1964).

- It is utilized in the production of phosphonic acid monolayer films for immobilizing bioactive molecules on titanium surfaces. These films are created through a simple dipping process, highlighting its potential in biomedical applications (Adden et al., 2006).

Role in Medicinal Chemistry

- In medicinal chemistry, derivatives of 12-Aminododecylphosphonic acid hydrochloride salt, particularly aminophosphonates, are explored for their inhibitory properties against enzymes and potential as anticancer agents. They influence physiological and pathological processes and have applications ranging from agrochemistry to medicine (Mucha, Kafarski, & Berlicki, 2011).

Synthesis of α-Amino Phosphonic Acids

- It is involved in the synthesis of α-amino phosphonic acids, a crucial class of compounds in medicine and crop protection due to their unique biological activities. The stereoisomers of these compounds are significant, and the salt aids in their stereoselective transformation (Walęcka-Kurczyk et al., 2020).

Environmental Applications

- The compound is used in the creation of polyzwitterionic resin for the simultaneous capture of toxic metal ions and organic contaminants. This showcases its utility in environmental remediation and pollution control (Saleh, Rachman, & Ali, 2017).

Adhesion Promotion

- Aminopropylphosphonic acid, a related compound, serves as a bi-functional adhesion promoter between various substrates, demonstrating the potential of 12-Aminododecylphosphonic acid hydrochloride salt in enhancing the adhesion properties of materials (Wapner, Stratmann, & Grundmeier, 2008).

Safety and Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .

将来の方向性

While specific future directions for this compound were not found in the search results, it is used in research and industrial settings due to its unique properties. Its role as a corrosion inhibitor and adhesion promoter has been studied , suggesting potential applications in materials science and engineering.

特性

IUPAC Name |

12-phosphonododecylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28NO3P.ClH/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16;/h1-13H2,(H2,14,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIHZAPKEFUYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCP(=O)(O)O)CCCCC[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29ClNO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

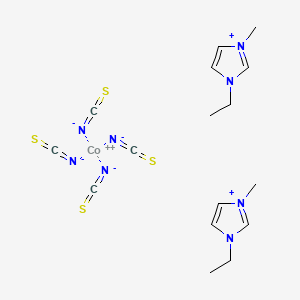

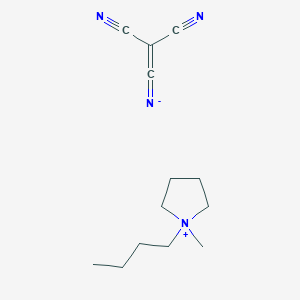

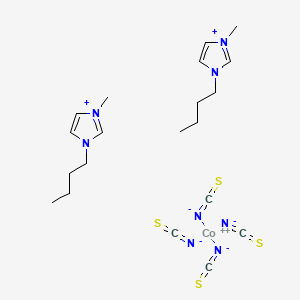

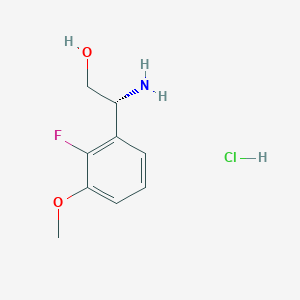

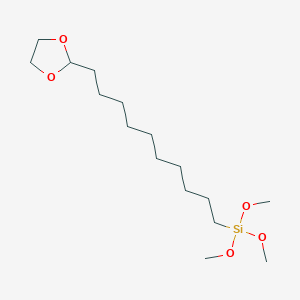

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Hexyl-1,4-diaza[2.2.2.]bicylcooctanium bis(trifluoromethylsuflonyl)imide; 99%](/img/structure/B6310242.png)